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hepatocyte nuclear factor 3gamma - 135845-91-9

hepatocyte nuclear factor 3gamma

Catalog Number: EVT-1518935
CAS Number: 135845-91-9
Molecular Formula: C9H11NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hepatocyte nuclear factor 3gamma is a transcription factor that plays a crucial role in the regulation of gene expression in metabolic tissues, particularly in the liver. It is classified as a member of the forkhead box family of transcription factors, specifically known as Forkhead box A3. This protein is essential for maintaining glucose homeostasis and controlling the expression of glucose transporter type 2.

Source and Classification

Hepatocyte nuclear factor 3gamma was first identified in studies focusing on liver function and development. It is categorized under the winged-helix transcription factors, which are characterized by their distinct DNA-binding domain that allows them to regulate various genes involved in metabolic processes. The gene encoding hepatocyte nuclear factor 3gamma is located on chromosome 20 in humans and has been associated with several metabolic disorders when dysregulated.

Synthesis Analysis

Methods and Technical Details

The synthesis of hepatocyte nuclear factor 3gamma can be achieved through various molecular biology techniques. One common method involves cloning the gene into expression vectors, such as pGEM-T Easy or pGL2B, followed by transformation into competent bacterial strains for propagation. The promoter regions can be analyzed using techniques like gel extraction and sequencing to confirm successful cloning.

For instance, studies have demonstrated the use of reverse transcription polymerase chain reaction to quantify mRNA levels of hepatocyte nuclear factor 3gamma after administration of growth hormone, highlighting its regulatory role in gene expression within hepatic tissues .

Technical Details

  • Cloning Vectors: pGEM-T Easy, pGL2B
  • Sequencing Methods: ABI Prism Big Dye Terminator cycle sequencing
  • Transformation: Competent DH10B cells
Molecular Structure Analysis

Structure and Data

Hepatocyte nuclear factor 3gamma exhibits a characteristic winged-helix structure that facilitates its binding to specific DNA sequences. The protein consists of approximately 400 amino acids, with a highly conserved forkhead domain responsible for its DNA-binding capabilities.

The structural analysis reveals that hepatocyte nuclear factor 3gamma interacts with various co-factors to modulate transcriptional activity. The structural integrity is critical for its function in regulating genes related to glucose metabolism and liver function .

Data

  • Amino Acids: ~400
  • Key Domain: Forkhead domain
Chemical Reactions Analysis

Reactions and Technical Details

Hepatocyte nuclear factor 3gamma participates in several biochemical reactions primarily related to gene transcription regulation. It binds to enhancer regions of target genes, facilitating the recruitment of RNA polymerase II and other transcriptional machinery.

One significant reaction involves its interaction with the promoter region of glucose transporter type 2, where it enhances transcription in response to glucose levels, thus playing a vital role in maintaining glucose homeostasis .

Technical Details

  • Binding Mechanism: Enhancer-promoter interactions
  • Transcription Regulation: Recruitment of RNA polymerase II
Mechanism of Action

Process and Data

The mechanism of action for hepatocyte nuclear factor 3gamma involves its binding to specific DNA sequences within the promoters of target genes. Upon binding, it alters chromatin structure to create an accessible environment for transcriptional activation.

Studies indicate that hepatocyte nuclear factor 3gamma's activity is modulated by various signaling pathways, including those activated by growth hormone, which significantly increases its expression levels in hepatic tissues . This regulation is crucial for proper liver function and metabolic homeostasis.

Data

  • Regulatory Pathways: Growth hormone signaling
  • Target Genes: Glucose transporter type 2
Physical and Chemical Properties Analysis

Physical Properties

Hepatocyte nuclear factor 3gamma is a soluble protein typically found in the cytoplasm and nucleus of hepatocytes. Its stability and solubility are influenced by post-translational modifications such as phosphorylation.

Chemical Properties

The protein exhibits specific binding affinities for DNA sequences containing forkhead-responsive elements. Its functional properties are closely tied to its structural conformation, which can be affected by environmental factors such as pH and ionic strength.

Relevant Data or Analyses

  • Solubility: Soluble in physiological conditions
  • Post-translational Modifications: Phosphorylation impacts activity
Applications

Scientific Uses

Hepatocyte nuclear factor 3gamma has significant implications in scientific research, particularly in studies related to liver development, metabolic disorders, and diabetes. It serves as a critical model for understanding transcriptional regulation mechanisms within metabolic tissues.

Research has shown that disruptions in hepatocyte nuclear factor 3gamma expression can lead to impaired glucose metabolism and contribute to conditions such as insulin resistance . Additionally, it is being explored as a potential therapeutic target for interventions aimed at restoring normal metabolic function.

Molecular Structure and Functional Domains of HNF3γ

Structural Analysis of the Winged Helix DNA-Binding Motif

HNF3γ belongs to the forkhead box (Fox) transcription factor family, characterized by a conserved winged helix DNA-binding domain (DBD). This ~110-amino-acid domain adopts a three-dimensional fold consisting of:

  • Three α-helices (H1-H3) forming a helix-turn-helix core.
  • Two β-strands ("wings") flanking the core (W1 and W2).
  • Hydrophobic core residues (e.g., I87) critical for structural stability [1] [6].

The DBD binds DNA through:

  • Helix H3 insertion into the major groove for sequence-specific recognition.
  • Wing interactions with the minor groove, enhancing affinity and bending DNA by ~112° [1] [6].
  • Aromatic residues in Wing 2 (e.g., Phe, Tyr) that stabilize the loop via hydrophobic packing with the helical bundle, optimizing DNA contact [7].

Table 1: Key Residues in HNF3γ’s Winged Helix Domain

Structural ElementCritical ResiduesFunctional RoleConsequence of Mutation
Helix H1L86, I87, I91Structural stabilityI87M: Reduced protein stability [6]
Helix H3R127, S131DNA major groove contactR127H: Loss of DNA binding [6]
Wing 2M161, G165, R169Minor groove interactionG165R: Disrupted transactivation [6]
Hydrophobic coreI87Domain foldingDestabilizes entire DBD [6]

Transcriptional Activation Domains: N-Terminal and C-Terminal Regions

Beyond the DBD, HNF3γ possesses intrinsically disordered regions that facilitate transcriptional activation:

  • N-terminal domain: Enriched in acidic residues, recruits co-activators (e.g., CBP/p300) to initiate chromatin remodeling.
  • C-terminal domain: Contains hydrophobic motifs that interact with basal transcription machinery (e.g., TFIID) [4] [8].Functional studies show that deletion of these regions reduces transactivation by >70%, confirming their role in gene induction [4].

Nuclear Localization Signals and Chromatin Interaction Mechanisms

HNF3γ shuttles to the nucleus via classical bipartite nuclear localization signals (NLS):

  • Consensus sequence: Characterized by two clusters of basic residues (lysine/arginine) separated by a 9–12-amino-acid linker (e.g., R/K-X₁₀₋₁₂-KRXK) [3].
  • Mechanism: Recognized by importin-α/β, enabling nuclear pore translocation [3].

Once nuclear, HNF3γ engages chromatin through:

  • Nucleosome core binding: Binds the side of nucleosomes via its DBD, akin to linker histones.
  • Chromatin decompaction: Unlike histone H1, HNF3γ binding does not compact chromatin but exposes regulatory regions (e.g., albumin enhancer), facilitating transcription [1] [4].

Comparative Analysis of HNF3γ with HNF3α and HNF3β Isoforms

Despite structural homology (~95% DBD similarity), functional divergence exists among HNF3 isoforms:

Table 2: Functional Divergence of HNF3 Isoforms

FeatureHNF3γHNF3αHNF3β
Expression onsetLate endodermMid endodermEarly endoderm [2] [4] [8]
Embryonic lethalityViablePostnatal lethal (P10–P14)E10.5 (node/notochord defects) [4] [8]
Metabolic targetsPEPCK, transferrinGlucagon, gluconeogenic genesNot determined
Compensatory regulationUpregulated in HNF3α⁻/⁻ liverUpregulated in HNF3γ⁻/⁻ liverNo compensation [2] [4]
Role in HCCDifferentiation promoter, tumor suppressorContext-dependentOncogenic in some contexts [5]

Key distinctions include:

  • Developmental roles: HNF3β is essential for node/notochord formation, while HNF3γ supports hepatic specification but is dispensable for embryogenesis [2] [4].
  • Transcriptional redundancy: HNF3γ deletion reduces PEPCK expression by 50–70%, partially compensated by HNF3α/β upregulation [2].
  • Chromatin binding: HNF3β exhibits stronger nucleosome repositioning activity than HNF3γ in the albumin enhancer [1] [4].

Compounds Mentioned

  • Hepatocyte Nuclear Factor 3γ (HNF3γ)
  • Hepatocyte Nuclear Factor 3α (HNF3α)
  • Hepatocyte Nuclear Factor 3β (HNF3β)
  • METTL14 (methyltransferase regulating HNF3γ)
  • OATP1B1/OATP1B3 (sorafenib transporters transactivated by HNF3γ)

Properties

CAS Number

135845-91-9

Product Name

hepatocyte nuclear factor 3gamma

Molecular Formula

C9H11NO2

Synonyms

hepatocyte nuclear factor 3gamma

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